

A Comparative Guide to the Therapeutic Potential of AUM-001 (Tinodasertib) in Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM-001

Cat. No.: B459158

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

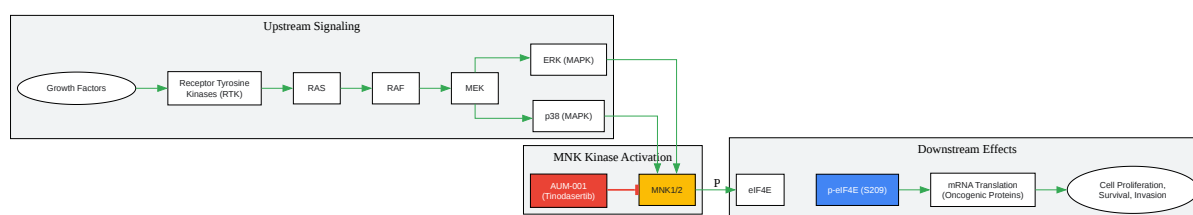
This guide provides a comprehensive comparison of AUM-001 (Tinodasertib), a novel MNK1/2 inhibitor, with alternative therapies in the context of its therapeutic potential for various solid tumors. The information presented is based on published preclinical and clinical findings, offering a resource for researchers and drug development professionals to understand the current landscape of MNK inhibition in oncology.

Executive Summary

AUM-001 (also known as Tinodasertib or ETC-206) is a selective, oral inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1/2).[1][2] These kinases are key downstream effectors of the RAS-MAPK and PI3K signaling pathways and are the sole kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3] The phosphorylation of eIF4E is a critical step in the translation of several oncogenic proteins, and its dysregulation is a hallmark of many cancers.[1][2][3] By inhibiting MNK1/2, AUM-001 aims to modulate the tumor microenvironment, hinder the translation of oncogenic signals, and potentially reverse resistance to other cancer therapies.[4] AUM-001 is currently in Phase 2 clinical trials for metastatic colorectal cancer and non-small cell lung cancer.[5][6]

Mechanism of Action: The MNK-eIF4E Axis

The therapeutic rationale for AUM-001 is centered on the inhibition of the MNK-eIF4E signaling axis. MNK1 and MNK2 are activated by upstream kinases such as ERK and p38 MAPK.[3] Activated MNK1/2 then phosphorylates eIF4E at the Ser209 residue.[3] This phosphorylation event is crucial for the initiation of cap-dependent mRNA translation of proteins involved in cell proliferation, survival, and invasion.[1][2] In many cancers, this pathway is hyperactivated, leading to increased production of oncoproteins.[1][2] AUM-001, by selectively inhibiting MNK1 and MNK2, blocks the phosphorylation of eIF4E, thereby reducing the translation of these key oncogenic proteins.[7]



[Click to download full resolution via product page](#)

Caption: The MNK Signaling Pathway and the Mechanism of Action of AUM-001.

Preclinical Data Summary

AUM-001 has demonstrated potent and selective inhibition of MNK1 and MNK2 in preclinical studies.

Parameter	AUM-001 (Tinodasertib)	Reference
MNK1 IC50	64 nM	[1] [2]
MNK2 IC50	86 nM	[1] [2]
p-eIF4E Inhibition IC50 (K562-eIF4E cells)	0.8 μ M	[1] [2]
In Vivo Activity (Mice)	~70% inhibition of p-eIF4E at ~12.5 mg/kg	[1] [2]

Clinical Development and Performance

AUM-001 is currently being evaluated in Phase 2 clinical trials for metastatic colorectal cancer (mCRC) and non-small cell lung cancer (NSCLC).

AUM-001 in Metastatic Colorectal Cancer (MSS-CRC)

AUM-001 is being investigated as both a monotherapy and in combination with pembrolizumab (anti-PD-1) or irinotecan in patients with microsatellite stable (MSS) mCRC.[\[5\]](#)[\[8\]](#) This is significant as MSS-CRC is generally less responsive to immunotherapy.[\[7\]](#) The rationale for the combination therapy is that MNK inhibition may modulate the tumor microenvironment to be more favorable for an immune response.[\[7\]](#)

AUM-001 in Non-Small Cell Lung Cancer (NSCLC)

AUM-001 is also in a Phase 2 trial in combination with atezolizumab (anti-PD-L1) for NSCLC.[\[6\]](#)

Safety and Tolerability

In Phase 1 studies, AUM-001 was reported to be safe and well-tolerated, with no treatment-emergent adverse events or dose-limiting toxicities observed.[\[1\]](#)[\[9\]](#)

Comparison with Alternative MNK Inhibitors

Feature	AUM-001 (Tinodasertib)	Tomivosertib (eFT508)	BAY1143269
Target	MNK1/2	MNK1/2	MNK1
Development Phase	Phase 2	Phase 2 (NSCLC development halted)	Phase 1 (Discontinued)
Reported Efficacy	Preclinical efficacy demonstrated. [1] [2] Clinical data pending.	Modest activity in combination with pembrolizumab in NSCLC (PFS HR 0.62). [10]	Preclinical efficacy in NSCLC, colorectal, and melanoma xenograft models. [11] [12]
Reported Safety	Well-tolerated in Phase 1. [1] [9]	Higher rate of Grade 3+ AEs vs. placebo in NSCLC trial (67% vs 37%). [10]	N/A (Development Discontinued)

Comparison with Standard of Care

Metastatic Colorectal Cancer (MSS)

Treatment Arm (Illustrative from AUM-001 Trial)	Standard of Care (Refractory MSS-CRC)
AUM-001 + Pembrolizumab	Trifluridine/Tipiracil + Bevacizumab
AUM-001 + Irinotecan	Regorafenib
Mechanism of Action	MNK1/2 Inhibition + PD-1 Blockade / Topoisomerase I Inhibition
Efficacy	Data from ongoing Phase 2 trial awaited.
Safety	AUM-001 well-tolerated in Phase 1. [1] [9] Pembrolizumab and Irinotecan have established safety profiles.

Non-Small Cell Lung Cancer (PD-L1 expressing)

Treatment Arm (Illustrative from AUM-001 Trial)	Standard of Care (High PD-L1)
AUM-001 + Atezolizumab	Pembrolizumab Monotherapy or in combination with Chemotherapy
Mechanism of Action	MNK1/2 Inhibition + PD-L1 Blockade
Efficacy	Data from ongoing Phase 2 trial awaited.
Safety	AUM-001 well-tolerated in Phase 1. ^{[1][9]} Atezolizumab has an established safety profile.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are summaries of key experimental protocols employed in the evaluation of AUM-001.

In Vitro Kinase Assays

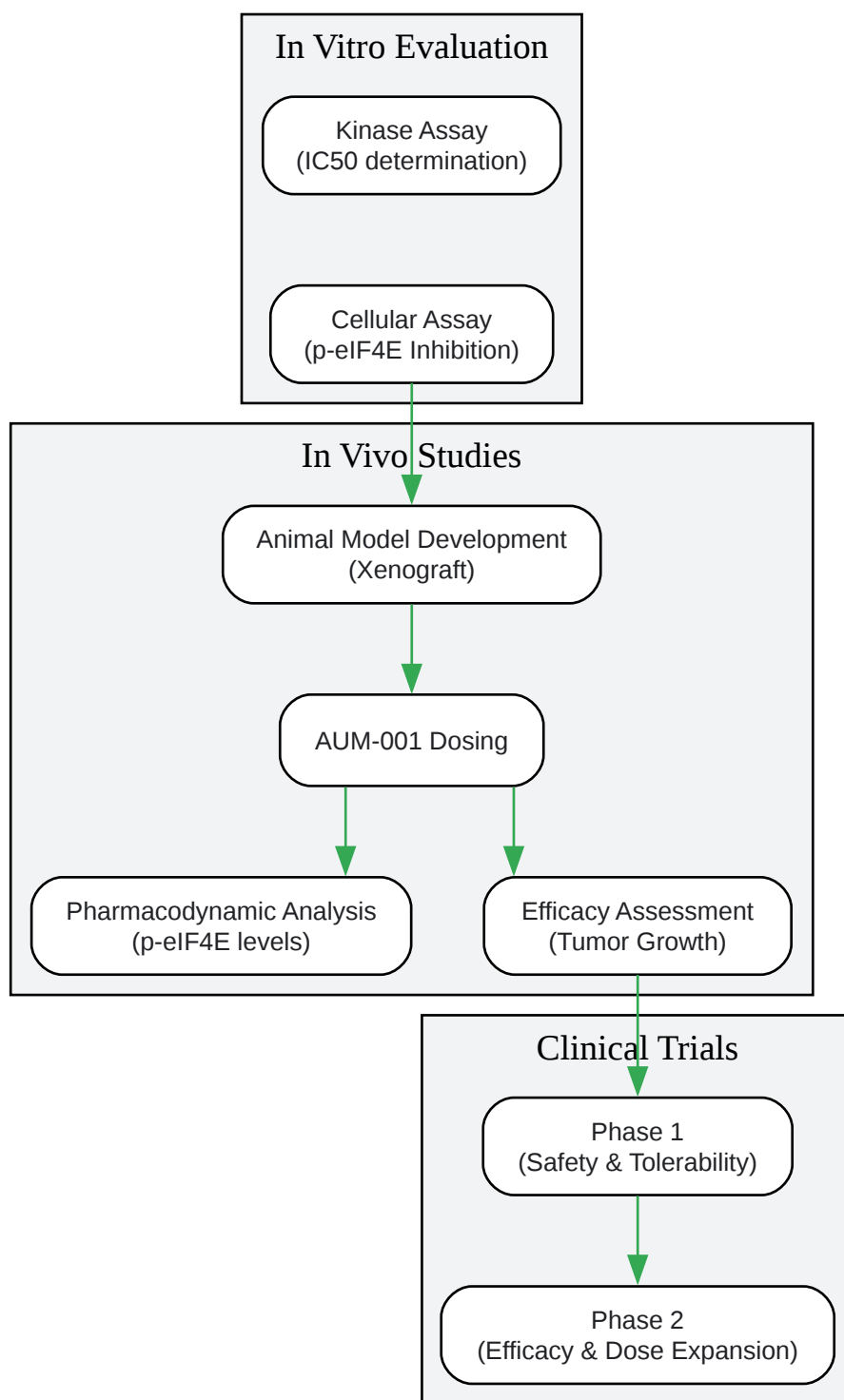
- Objective: To determine the half-maximal inhibitory concentration (IC50) of AUM-001 against MNK1 and MNK2.
- Methodology: Recombinant human MNK1 and MNK2 enzymes are incubated with a fluorescently labeled substrate and varying concentrations of AUM-001. The kinase activity is measured by the extent of substrate phosphorylation, typically detected by changes in fluorescence polarization. The IC50 value is calculated from the dose-response curve.

Cellular Assays for p-eIF4E Inhibition

- Objective: To assess the ability of AUM-001 to inhibit the phosphorylation of eIF4E in a cellular context.
- Methodology: A cancer cell line with high baseline levels of p-eIF4E (e.g., K562-eIF4E) is treated with a range of AUM-001 concentrations for a specified duration.^{[1][2]} Cell lysates are then prepared, and the levels of total eIF4E and phosphorylated eIF4E (p-eIF4E) are quantified using Western blotting or an ELISA-based method.^[1] The IC50 for p-eIF4E inhibition is determined from the concentration-response data.

In Vivo Pharmacodynamic and Efficacy Studies

- Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of AUM-001.
- Methodology:
 - Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously implanted with human cancer cells.[\[2\]](#)
 - Dosing: Once tumors reach a specified volume, mice are treated with oral doses of AUM-001 or vehicle control.[\[2\]](#)
 - Pharmacodynamic Analysis: At various time points after dosing, blood and tissue samples (including tumors) are collected to measure AUM-001 plasma concentrations and the levels of p-eIF4E by Western blot.[\[1\]](#)[\[2\]](#)
 - Efficacy Assessment: Tumor volume is measured regularly throughout the study to assess the effect of AUM-001 on tumor growth. Body weight is also monitored as an indicator of toxicity.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the evaluation of AUM-001.

Conclusion

AUM-001 (Tinodasertib) is a promising MNK1/2 inhibitor with a well-defined mechanism of action and a favorable safety profile in early clinical studies. Its potential to modulate the tumor microenvironment and overcome resistance to existing therapies makes it a compelling candidate for further investigation, particularly in combination with immunotherapy and chemotherapy. The ongoing Phase 2 trials in metastatic colorectal cancer and non-small cell lung cancer will be critical in establishing its clinical utility and positioning within the oncology treatment landscape. The data generated from these trials will be essential for a more definitive comparison with the standard of care and other emerging therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fortunejournals.com [fortunejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aumbiosciences.com [aumbiosciences.com]
- 5. AUM doses first patient in trial of MSS CRC therapy [clinicaltrialsarena.com]
- 6. aumbiosciences.com [aumbiosciences.com]
- 7. AUM Biosciences Announces FDA IND Authorization for Global Phase 2 Trial of Selection Translation Inhibitor AUM001 in Colorectal Cancer - BioSpace [biospace.com]
- 8. AUM Biosciences Doses First Patient in Phase 2 Clinical Trial of AUM001 in Metastatic Colorectal Cancer | Nasdaq [nasdaq.com]
- 9. biorxiv.org [biorxiv.org]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BAY-1143269 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [A Comparative Guide to the Therapeutic Potential of AUM-001 (Tinodasertib) in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b459158#replicating-published-findings-on-am-001-s-therapeutic-potential>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com